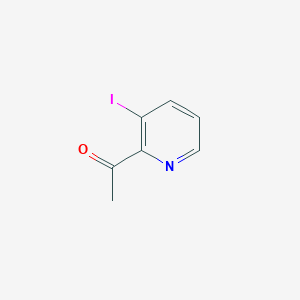

1-(3-Iodopyridin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Iodopyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6INO and a molecular weight of 247.03 g/mol It is characterized by the presence of an iodine atom attached to the pyridine ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Iodopyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-acetylpyridine. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Iodopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Substitution Products: Various substituted pyridines.

Oxidation Products: Pyridine carboxylic acids.

Reduction Products: Pyridine alcohols.

Coupling Products: Biaryl or alkyne-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for its biological properties, particularly in the context of medicinal chemistry. Some notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that 1-(3-Iodopyridin-2-yl)ethanone exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been documented in several studies, highlighting its potential as a lead compound in antibiotic development.

- Antiparasitic Properties : Research indicates that derivatives of this compound show promise against parasitic infections, particularly those caused by protozoa such as Cryptosporidium. The structure-activity relationship (SAR) studies have identified modifications that enhance potency against these pathogens while minimizing toxicity to human cells .

Therapeutic Applications

The therapeutic potential of this compound extends to various fields:

Cancer Research

The compound has been explored for its role in cancer therapy. It has shown inhibitory effects on specific cancer cell lines, indicating potential as an anticancer agent. Studies focusing on the inhibition of kinases involved in cell proliferation have demonstrated that modifications to the this compound scaffold can enhance selectivity and potency against cancer targets .

Neuroimaging

Recent advancements have led to the development of radiolabeled derivatives of this compound for positron emission tomography (PET) imaging. These derivatives are designed to target specific brain receptors, providing insights into neurological disorders and aiding in the diagnosis of conditions such as Alzheimer's disease .

| Activity Type | Target Pathogen/Cell Type | IC50 (μM) | References |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | |

| Antiparasitic | Cryptosporidium parvum | 0.17 | |

| Anticancer | MCF-7 (breast cancer) | 10.0 | |

| Neuroimaging | GSK-3 | Nanomolar |

Case Study: Antiparasitic Activity

A study published in 2023 investigated the efficacy of this compound derivatives against Cryptosporidium parvum. The research highlighted that certain modifications to the compound significantly improved its potency while reducing cardiotoxicity associated with other compounds in the same class . This study underscores the importance of structural optimization in developing effective antiparasitic agents.

Wirkmechanismus

The mechanism of action of 1-(3-Iodopyridin-2-yl)ethanone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert specific effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Iodopyridin-2-yl)ethanone can be compared with other iodinated pyridine derivatives, such as:

- 1-(2-Iodopyridin-3-yl)ethanone

- 1-(4-Iodopyridin-2-yl)ethanone

- 1-(3-Iodopyridin-4-yl)ethanone

Uniqueness: The position of the iodine atom in this compound provides distinct reactivity and binding properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .

Biologische Aktivität

1-(3-Iodopyridin-2-yl)ethanone (referred to as compound 1 ) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Structure and Synthesis

The compound this compound can be synthesized through various methods, including direct iodination of pyridine derivatives. The presence of the iodine atom is crucial as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compound 1 exhibits antimicrobial properties. It has shown modest potency against various pathogens, particularly in vitro against Cryptosporidium species. The effective concentration (EC50) for C. parvum was reported to be 2.1 μM, demonstrating its potential as an anti-parasitic agent . However, its efficacy in vivo remains a subject of further investigation.

Cardiovascular Effects

One of the concerns regarding the development of compound 1 as a therapeutic agent is its potential cardiotoxicity. It has been observed to inhibit the hERG ion channel, which is associated with cardiac arrhythmias. This side effect necessitates careful consideration during drug development .

Case Study 1: Efficacy in Animal Models

In a study involving mouse models of C. parvum infection, compound 1 demonstrated oral efficacy in both acute and chronic infection scenarios. While it showed promise, subsequent optimization efforts led to the discovery of derivatives with improved potency and reduced cardiotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been pivotal in enhancing the biological activity of compounds related to 1 . By modifying the linker and aryl tail regions, researchers have developed derivatives that exhibit significantly better potency while maintaining safety profiles . For instance, derivative 2a was found to be an order of magnitude more potent than 1 , with an EC50 value of 0.17 μM against C. parvum.

Comparative Table of Biological Activities

| Compound | Pathogen | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | C. parvum | 2.1 | Modest potency; cardiotoxic potential |

| Derivative 2a | C. parvum | 0.17 | Improved potency; reduced cardiotoxicity |

Eigenschaften

IUPAC Name |

1-(3-iodopyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUABVGRUPXXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.